2-Methylpropanaminium
Description
2-Methylpropanaminium is the protonated form of 2-Amino-2-methylpropanol (CAS 124-68-5), a branched amino alcohol with the molecular formula C₄H₁₁NO . The parent compound, 2-Amino-2-methylpropanol, features a hydroxyl (-OH) and an amine (-NH₂) group on the same carbon atom of a propane backbone. Upon protonation, the amine group becomes -NH₃⁺, forming the aminium ion. This charged species exhibits enhanced water solubility and reactivity compared to its neutral form. Applications include its use as a pH regulator, corrosion inhibitor, and intermediate in organic synthesis .
Properties
Molecular Formula |
C4H12N+ |
|---|---|
Molecular Weight |
74.14 g/mol |
IUPAC Name |
2-methylpropylazanium |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/p+1 |
InChI Key |
KDSNLYIMUZNERS-UHFFFAOYSA-O |
SMILES |
CC(C)C[NH3+] |
Canonical SMILES |
CC(C)C[NH3+] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Amino-2-Propanol (CAS 78-96-6)
- Structure : HO-CH₂-CH(NH₂)-CH₃ (amine on the second carbon).
- Key Differences: The amine group is on a secondary carbon rather than a tertiary carbon, reducing steric hindrance. Lower molecular weight (89.16 vs. 89.16 for 2-Amino-2-methylpropanol), but distinct density and solubility due to structural isomerism. Analytical methods for detection include gas chromatography with nitrogen-phosphorus detection (GC/NPD), similar to 2-Amino-2-methylpropanol .
Ethyl 2-Methyl-2-(Methylamino)Propanoate (CAS 58743-30-9)
- Structure: An ester derivative with a methylamino (-NHCH₃) group and ethyl ester moiety.
- Key Differences :
2-Pentanamine (CAS 63493-28-7)
- Structure : A primary amine with a linear five-carbon chain (CH₃-CH₂-CH₂-CH(NH₂)-CH₃).
- Key Differences :
2-Chloro-N-(2-Methylphenyl)Propanamide (CAS 19281-31-3)
- Structure : An amide with a chloro substituent and aromatic ring.
- Key Differences :
Data Table: Comparative Properties
Discussion of Key Findings
- Solubility and Polarity: 2-Methylpropanaminium’s charged state grants superior aqueous solubility compared to neutral amines (e.g., 2-Pentanamine) or lipophilic esters (e.g., Ethyl 2-methyl-2-(methylamino)propanoate).
- Reactivity :
- The aminium ion participates in acid-base reactions and electrostatic interactions, while amides (e.g., 2-Chloro-N-(2-methylphenyl)propanamide) undergo hydrolysis or nucleophilic substitution.
- Analytical Detection: Both 2-Amino-2-methylpropanol and 1-Amino-2-propanol are analyzed via GC/NPD, emphasizing the need for specialized methods to distinguish structural isomers .
- Safety Profiles: Esters and chlorinated amides pose higher inhalation risks compared to amino alcohols, necessitating tailored safety protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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